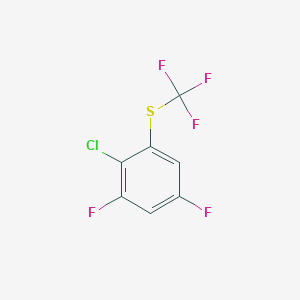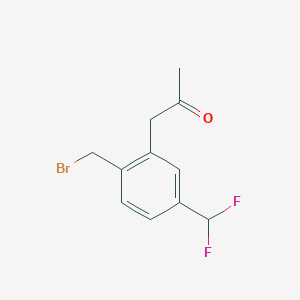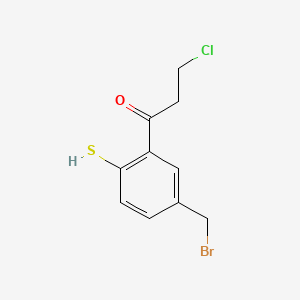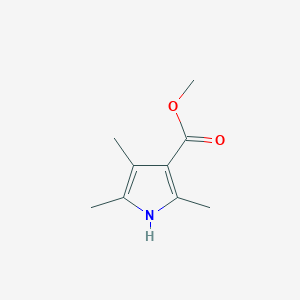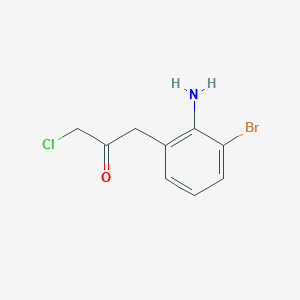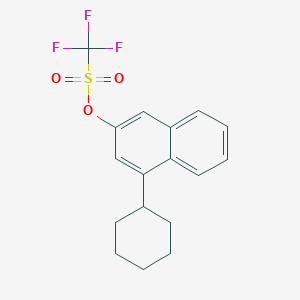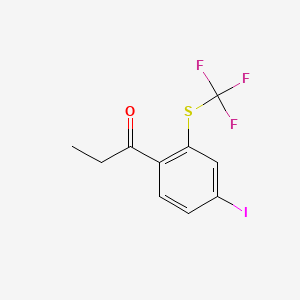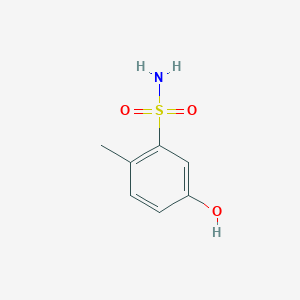
5-Hydroxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylphenol with chlorosulfonic acid to form 5-chloro-2-methylbenzenesulfonic acid, which is then treated with ammonia to yield 5-Hydroxy-2-methylbenzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, halo, and other substituted derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-methylbenzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes such as pH regulation and ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
2-Methylbenzenesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-2-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
5-Hydroxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group enhances its solubility and reactivity, while the sulfonamide group contributes to its biological activity .
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
5-hydroxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
RVJCSWRVQNVPGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


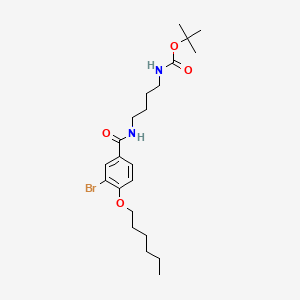
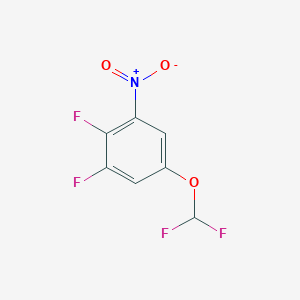
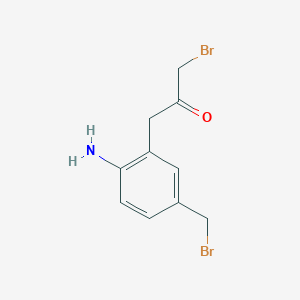
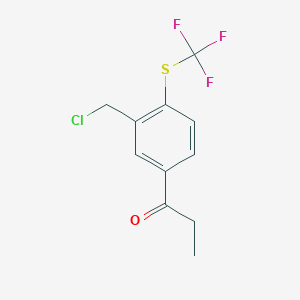
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
